![molecular formula C13H5Cl7O2S B1596027 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl CAS No. 153310-30-6](/img/structure/B1596027.png)
4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl
Overview
Description
4-Methylsulfonyl-2,2’,3’,4’,5,5’,6-heptachlorobiphenyl is a synthetic organic compound . It is one of the polychlorinated biphenyls (PCBs), which are a group of compounds with 1-10 chlorine atoms attached to biphenyl . The CAS number for this compound is 153310-30-6 .
Molecular Structure Analysis
The molecular structure of 4-Methylsulfonyl-2,2’,3’,4’,5,5’,6-heptachlorobiphenyl can be found in various databases . The molecular formula is C13H5Cl7O2S .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methylsulfonyl-2,2’,3’,4’,5,5’,6-heptachlorobiphenyl can be found in various databases . The molecular weight is 404.5 g/mol .Scientific Research Applications
Absolute Structures of PCB-Methylsulfone Enantiomers
Research conducted by Döbler et al. (2002) involved the separation of chiral transformation products of PCBs, including 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl, into enantiomers. The study determined the absolute configurations of these enantiomers using vibrational circular dichroism (VCD) complemented by quantum chemical ab initio calculations. This approach provided insights into the stereochemical aspects of PCB methylsulfones, which are crucial for understanding their environmental and biological behaviors (Döbler et al., 2002).
Antiestrogenic Effects of Aryl Methyl Sulfone Metabolites
Letcher et al. (2002) explored the in vitro antiestrogenic effects of aryl methyl sulfone metabolites of PCBs, including 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl, on estrogen receptor (ER)-dependent gene expression. The study revealed that these metabolites exhibit congener- and concentration-dependent antagonism of 17beta-estradiol-induced gene expression, providing evidence of their potential as environmental antiestrogens (Letcher et al., 2002).
Synthesis and Mass Spectrometric Studies
Bergman et al. (1980) focused on the synthesis and characterization of methylthio- and methylsulfonylpolychlorobiphenyls, examining the influence of the sulfur-containing group's position on mass spectrometric fragmentation. This study provided valuable data on the chemical behavior of these compounds, aiding in the identification and analysis of PCB metabolites in environmental samples (Bergman et al., 1980).
Comparative Study on Metabolite Formation
Haraguchi et al. (1997) conducted a comparative study on the formation of hydroxy and sulfur-containing metabolites from chlorinated biphenyls, including the analysis of their fecal excretion and tissue distribution in rats. The study highlighted the influence of chlorination degree on metabolite formation and excretion, contributing to the understanding of PCB metabolism and its environmental implications (Haraguchi et al., 1997).
Proton Exchange Membrane Research
In the field of material science, research by Sankir et al. (2007) on partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers for proton exchange membranes in fuel cells demonstrated the application of sulfonated polymers, which could be related to the broader chemical family that includes 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl. This research indicates the potential for using sulfonated compounds in advanced technological applications, such as in the development of fuel cell membranes (Sankir et al., 2007).
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as polychlorinated biphenyls , which are known to interact with various proteins and receptors in the body.
Mode of Action
As a polychlorinated biphenyl derivative, it may interact with its targets in a similar manner to other compounds in this class, potentially leading to changes in cellular function .
Action Environment
Like other polychlorinated biphenyls, it may be found in various environments such as air, soil, and marine animals .
properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,6-trichloro-4-methylsulfonylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl7O2S/c1-23(21,22)7-3-5(14)8(12(19)11(7)18)4-2-6(15)10(17)13(20)9(4)16/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZOVCIQOYJYTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165309 | |
Record name | 4'-Methylsulfonyl-PCB 174 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl | |
CAS RN |
153310-30-6 | |
Record name | 4'-Methylsulfonyl-PCB 174 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153310306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Methylsulfonyl-PCB 174 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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